Smtin-T140

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

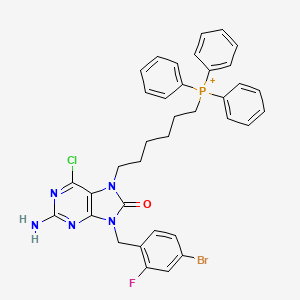

2D Structure

3D Structure

Properties

Molecular Formula |

C36H34BrClFN5OP+ |

|---|---|

Molecular Weight |

718.0 g/mol |

IUPAC Name |

6-[2-amino-9-[(4-bromo-2-fluorophenyl)methyl]-6-chloro-8-oxopurin-7-yl]hexyl-triphenylphosphanium |

InChI |

InChI=1S/C36H34BrClFN5OP/c37-27-21-20-26(31(39)24-27)25-44-34-32(33(38)41-35(40)42-34)43(36(44)45)22-12-1-2-13-23-46(28-14-6-3-7-15-28,29-16-8-4-9-17-29)30-18-10-5-11-19-30/h3-11,14-21,24H,1-2,12-13,22-23,25H2,(H2,40,41,42)/q+1 |

InChI Key |

WMHQIAATFFUMMC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCCCN2C3=C(N=C(N=C3Cl)N)N(C2=O)CC4=C(C=C(C=C4)Br)F)(C5=CC=CC=C5)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Smtin-T140: A Technical Guide to a Potent CXCR4 Antagonist

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Smtin-T140 (hereafter referred to as T140), a powerful and specific antagonist of the C-X-C chemokine receptor 4 (CXCR4). T140, a 14-amino acid peptide analog, has garnered significant interest within the scientific community for its therapeutic potential in diverse pathological conditions, including HIV-1 infection and various forms of cancer. This document, intended for researchers, scientists, and drug development professionals, elucidates the molecular interactions, signaling pathways, and cellular effects of T140, supported by quantitative data and detailed experimental methodologies.

Executive Summary

T140 exerts its biological effects by directly binding to the CXCR4 receptor, a G-protein coupled receptor (GPCR). This interaction competitively inhibits the binding of the receptor's natural ligand, the chemokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1). The CXCL12/CXCR4 signaling axis is a critical pathway involved in numerous physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development. Its dysregulation is implicated in the pathogenesis of several diseases. T140 not only blocks CXCL12-induced signaling but also exhibits inverse agonist activity, reducing the basal signaling activity of the CXCR4 receptor. This dual-action mechanism makes T140 a robust inhibitor of CXCR4-mediated cellular processes, such as cell migration, which is crucial for cancer metastasis and HIV-1 entry into host cells.

Mechanism of Action: Antagonism and Inverse Agonism of CXCR4

T140's primary mechanism of action is its high-affinity binding to the CXCR4 receptor. Structural studies have revealed that T140 interacts with residues located in the transmembrane domains of CXCR4, specifically within the fourth transmembrane domain.[1] This binding site is distinct from that of other CXCR4 antagonists like AMD3100. The key residues on T140 essential for its potent anti-HIV activity are L-3-(2-naphthyl)alanine, Tyr5, and Arg14, which form a protuberance on one side of its β-sheet structure.[2]

By occupying this binding pocket, T140 effectively prevents the binding of CXCL12, thereby inhibiting the downstream signaling cascades initiated by this chemokine. The CXCL12/CXCR4 signaling pathway involves multiple intracellular effectors. Upon CXCL12 binding, CXCR4 undergoes a conformational change, leading to the activation of heterotrimeric G-proteins. This, in turn, triggers several signaling pathways, including the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) cascade, which are crucial for cell survival, proliferation, and migration.[3][4][5][6]

Furthermore, T140 has been identified as an inverse agonist of CXCR4.[7] This means that in addition to blocking agonist-induced activity, T140 can also suppress the constitutive or basal signaling activity of the receptor, leading to a more profound inhibition of the CXCL12/CXCR4 axis.

Quantitative Data Summary

The efficacy of T140 and its analogs has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative data related to its binding affinity and inhibitory activities.

| Parameter | Value | Cell Line/System | Reference |

| Binding Affinity (Kd) | Nanomolar range | HEK293 cells expressing CXCR4 | [1] |

| Anti-HIV-1 Activity (EC50) | 3.5 nM | T-cell line | [8] |

| Inhibition of CXCL12-induced Migration | 10-100 nM | MDA-MB-231 (human breast cancer), Sup-T1 (human leukemia T cells), HUVEC (human umbilical vein endothelial cells) | [9] |

Note: Specific values can vary depending on the experimental setup and the specific analog of T140 used.

Key Applications and Preclinical Findings

Anti-HIV-1 Activity

CXCR4 is a major co-receptor for T-cell tropic (X4) strains of HIV-1 to enter CD4+ T cells. T140 effectively blocks this entry process, demonstrating potent anti-HIV-1 activity at nanomolar concentrations.[8] Its unique binding site and high affinity make it a promising candidate for the development of novel anti-HIV-1 therapeutics.

Anti-Metastatic Activity in Cancer

The CXCL12/CXCR4 axis plays a pivotal role in cancer metastasis by directing the migration of cancer cells to distant organs that express high levels of CXCL12. T140 and its analogs have been shown to inhibit the migration of various cancer cells, including breast cancer, in vitro.[9] In vivo studies using a potent and stable T140 analog, 4F-benzoyl-TN14003, demonstrated a significant reduction in pulmonary metastasis of breast cancer cells in a mouse model.[9]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of T140.

CXCR4 Binding Assay

This protocol is designed to determine the binding affinity of T140 to the CXCR4 receptor.

-

Cell Culture: HEK293 cells stably expressing the wild-type human CXCR4 receptor are cultured in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Radioligand Binding: A competitive binding assay is performed using a radiolabeled ligand for CXCR4, such as 125I-SDF-1α.

-

Assay Procedure:

-

Cells are harvested and washed with a binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).

-

A constant concentration of 125I-SDF-1α is incubated with increasing concentrations of unlabeled T140 in the presence of the CXCR4-expressing cells.

-

The incubation is carried out at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled SDF-1α.

-

-

Data Analysis: The reaction is terminated by rapid filtration through glass fiber filters, and the radioactivity retained on the filters is measured using a gamma counter. The IC50 value (the concentration of T140 that inhibits 50% of the specific binding of the radioligand) is calculated and can be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

CXCL12-Mediated Cell Migration Assay (Transwell Assay)

This assay quantifies the ability of T140 to inhibit CXCL12-induced cell migration.

-

Cell Preparation: Cancer cells expressing CXCR4 (e.g., MDA-MB-231) are serum-starved for several hours before the assay.

-

Assay Setup:

-

A Transwell insert with a porous membrane (e.g., 8 µm pore size) is placed in a well of a 24-well plate.

-

The lower chamber is filled with serum-free media containing CXCL12 as a chemoattractant.

-

The serum-starved cells are pre-incubated with various concentrations of T140 for a specified duration (e.g., 30 minutes).

-

The T140-treated cells are then seeded into the upper chamber of the Transwell insert.

-

-

Incubation: The plate is incubated at 37°C in a CO2 incubator for a period that allows for cell migration (e.g., 4-24 hours).

-

Quantification:

-

Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

-

Cells that have migrated to the lower surface of the membrane are fixed and stained (e.g., with crystal violet).

-

The stained cells are then imaged and counted, or the dye is eluted and the absorbance is measured to quantify the number of migrated cells.

-

-

Data Analysis: The percentage of migration inhibition is calculated for each T140 concentration relative to the control (CXCL12 alone).

HIV-1 Entry Inhibition Assay

This assay measures the ability of T140 to block the entry of X4-tropic HIV-1 into target cells.

-

Cell and Virus Preparation:

-

Target cells expressing CD4 and CXCR4 (e.g., TZM-bl cells, which contain a luciferase reporter gene under the control of the HIV-1 LTR) are seeded in a 96-well plate.

-

A stock of X4-tropic HIV-1 is prepared and titrated.

-

-

Inhibition Assay:

-

Serial dilutions of T140 are prepared in cell culture medium.

-

The T140 dilutions are added to the wells containing the target cells and pre-incubated for a short period (e.g., 30-60 minutes) at 37°C.

-

A pre-determined amount of HIV-1 is then added to each well.

-

-

Incubation and Readout:

-

The plate is incubated for 48 hours at 37°C to allow for viral entry, reverse transcription, integration, and expression of the luciferase reporter gene.

-

After incubation, the cells are lysed, and a luciferase substrate is added.

-

The luminescence, which is proportional to the level of viral entry and replication, is measured using a luminometer.

-

-

Data Analysis: The EC50 value (the concentration of T140 that inhibits 50% of viral entry) is determined by plotting the percentage of inhibition against the log of the T140 concentration.

Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

Caption: The CXCL12/CXCR4 signaling pathway.

Caption: Mechanism of T140-mediated inhibition of CXCR4.

Caption: Workflow for a Transwell cell migration assay.

Conclusion

This compound is a potent and specific CXCR4 antagonist with a well-defined mechanism of action. Its ability to inhibit CXCL12 binding and suppress basal receptor activity makes it a valuable tool for studying the CXCL12/CXCR4 axis and a promising therapeutic candidate for HIV-1 infection and cancer metastasis. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working in these fields. Further research into the optimization of T140 analogs may lead to the development of novel and effective clinical treatments.

References

- 1. Photolabeling identifies transmembrane domain 4 of CXCR4 as a T140 binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Conformational study of a highly specific CXCR4 inhibitor, T140, disclosing the close proximity of its intrinsic pharmacophores associated with strong anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.plos.org [journals.plos.org]

- 4. CXCL12 Signaling in the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Stimulation of T-Cell activation by CXCL12/stromal cell derived factor-1 involves a G-protein mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The chemokine CXCL12 generates costimulatory signals in T cells to enhance phosphorylation and clustering of the adaptor protein SLP-76 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Smtin-T140: A Potent Synthetic TRAP1 Inhibitor for Cancer Research

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Smtin-T140 has emerged as a significant subject of interest in oncological research. Contrary to initial classifications, this compound is a synthetically derived potent inhibitor of the Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1), a mitochondrial chaperone protein.[1][2][3][4][5] TRAP1, a paralog of the heat shock protein 90 (Hsp90) family, is frequently overexpressed in various cancer cells and plays a crucial role in tumorigenesis by modulating cellular metabolism and cell death pathways.[1][2][4][5][6] This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound, tailored for researchers and professionals in drug development.

This compound, identified as compound 6a in key literature, is chemically described as (6-(2-amino-9-(4-bromo-2-fluorobenzyl)-6-chloro-8-oxo-8,9-dihydro-7H-purin-7-yl)hexyl)triphenylphosphonium.[1][2] Its design incorporates a triphenylphosphonium moiety, a well-established strategy to target therapeutic agents to the mitochondria.[1][7]

Quantitative Data Summary

The anti-proliferative activity of this compound has been evaluated across a panel of cancer cell lines, demonstrating broad efficacy. The half-maximal inhibitory concentration (IC50) values are summarized below.

| Cell Line | Cancer Type | IC50 (µM) |

| PC3 | Prostate Cancer | 0.30 - 3.24 (range across 7 cell lines) |

| 22RV1 | Prostate Cancer | 8.50 |

| HeLa | Cervical Cancer | 23.7 |

| SK-OV-3 | Ovarian Cancer | >64 |

| TRAP1 Inhibition | Biochemical Assay | 1.646 |

Data compiled from multiple sources. The PC3 range represents data from a study evaluating seven different cancer cell lines.[1][2][8]

In preclinical in vivo studies, this compound has shown potent tumor growth suppression in a nude mouse model xenografted with PC3 prostate cancer cells, without observable toxicity.[1][2]

Experimental Protocols

The following sections detail the generalized methodologies for the synthesis and biological evaluation of this compound, based on standard laboratory practices and information inferred from published abstracts.

Synthesis of this compound

The synthesis of this compound involves the conjugation of a TRAP1-selective inhibitor with a triphenylphosphonium moiety. The core structure is a purine-8-one derivative. While the exact, step-by-step protocol is proprietary to the original research, a general synthetic strategy can be outlined:

-

Synthesis of the Purine-8-one Core: This typically involves multi-step organic synthesis, starting from commercially available precursors to construct the substituted purine ring system.

-

Alkylation: The purine-8-one core is alkylated with a suitable linker, such as a haloalkane, to introduce a reactive site for the subsequent conjugation.

-

Conjugation with Triphenylphosphine: The alkylated intermediate is then reacted with triphenylphosphine to yield the final triphenylphosphonium salt, this compound.

-

Purification: The final compound is purified using standard techniques such as column chromatography and crystallization to ensure high purity for biological assays.

TRAP1 Inhibition Assay

The inhibitory activity of this compound against TRAP1 can be determined using a competitive binding assay.

-

Reagents: Recombinant human TRAP1 protein, a fluorescently labeled TRAP1 ligand (e.g., PU-H71-FITC), and the test compound (this compound).

-

Procedure: a. TRAP1 protein is incubated with the fluorescently labeled ligand in a suitable buffer. b. Increasing concentrations of this compound are added to the mixture. c. The reaction is incubated to reach equilibrium. d. The fluorescence polarization is measured. A decrease in polarization indicates the displacement of the fluorescent ligand by this compound.

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTS/MTT Assay)

The anti-proliferative effect of this compound on cancer cells is commonly assessed using MTS or MTT assays.[8][9][10][11][12]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.[10]

-

Compound Treatment: The cells are treated with a serial dilution of this compound for a specified period (e.g., 72 hours).[8]

-

Reagent Incubation: After the treatment period, MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.[9][12]

-

Measurement: For MTT assays, a solubilization solution is added to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.[9][12]

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value is determined by plotting cell viability against the drug concentration.

In Vivo Xenograft Model

The anti-tumor efficacy of this compound in a living organism is evaluated using a xenograft mouse model.[13][14]

-

Cell Implantation: Human cancer cells (e.g., PC3) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth: The tumors are allowed to grow to a palpable size.

-

Drug Administration: The mice are randomly assigned to treatment and control groups. This compound is administered to the treatment group through a suitable route (e.g., intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle solution.

-

Tumor Measurement: Tumor volume is measured periodically using calipers.

-

Endpoint: At the end of the study, the mice are euthanized, and the tumors are excised and weighed.

-

Toxicity Assessment: The body weight of the mice is monitored throughout the study as a general indicator of toxicity.

Mechanism of Action and Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the chaperone function of TRAP1 in the mitochondria. This inhibition leads to a cascade of events culminating in cancer cell death. The proposed signaling pathway is as follows:

-

TRAP1 Inhibition: this compound binds to TRAP1, inhibiting its ATPase and chaperone activities.

-

Mitochondrial Dysfunction: The inhibition of TRAP1 disrupts mitochondrial homeostasis, leading to mitochondrial dysfunction.

-

Increased ROS Production: A consequence of mitochondrial dysfunction is the increased production of reactive oxygen species (ROS).

-

AMPK Activation: The cellular stress induced by ROS and mitochondrial dysfunction leads to the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[4]

The following diagram illustrates this signaling pathway.

Caption: Signaling pathway of this compound in cancer cells.

Conclusion

This compound is a potent and selective synthetic inhibitor of mitochondrial TRAP1 with promising anti-cancer activity. Its ability to induce mitochondrial dysfunction and subsequent cell death in cancer cells makes it a valuable tool for cancer research and a potential lead compound for the development of novel anti-cancer therapeutics. Further investigation into its detailed mechanism of action and optimization of its pharmacological properties are warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Chaperone TRAP1 As a Modulator of the Mitochondrial Adaptations in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Mitochondrial Chaperone TRAP1 as a Candidate Target of Oncotherapy [frontiersin.org]

- 5. Molecular chaperone TRAP1 regulates a metabolic switch between mitochondrial respiration and aerobic glycolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Elucidation of Novel TRAP1-Selective Inhibitors That Regulate Mitochondrial Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. vigo-avocats.com [vigo-avocats.com]

- 12. broadpharm.com [broadpharm.com]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME | Bio-Techne [bio-techne.com]

In-Depth Technical Guide: Smtin-T140 Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of Smtin-T140, a potent inhibitor of Tumor Necrosis Factor Receptor-Associated Protein 1 (TRAP1). The information presented herein is curated from publicly available scientific literature and is intended to support research and drug development efforts targeting TRAP1.

Core Concepts: this compound and its Target, TRAP1

This compound, also referred to as compound 6a, is a small molecule inhibitor of TRAP1, a mitochondrial chaperone protein belonging to the Heat Shock Protein 90 (Hsp90) family.[1] TRAP1 plays a crucial role in maintaining mitochondrial proteostasis and is implicated in the survival and metabolic reprogramming of cancer cells. Its inhibition is a promising strategy for anticancer therapy. This compound demonstrates anticancer activity by inducing mitochondrial dysfunction, leading to an increase in mitochondrial reactive oxygen species (ROS) production and the subsequent activation of AMP-activated protein kinase (AMPK).[1][2]

Structurally, this compound is related to a family of compounds derived from the Hsp90 inhibitor PU-H71, which are conjugated to a triphenylphosphonium (TPP) moiety to facilitate mitochondrial targeting. A notable analog, SMTIN-C10, features a 10-carbon linker and has been shown to interact with both the orthosteric ATP-binding pocket and an allosteric site on TRAP1, specifically engaging the E115 residue in the N-terminal domain.[3][4][5] This dual-binding mechanism induces a conformational change in TRAP1, leading to the inhibition of its chaperone activity.[4]

Quantitative Binding and Inhibition Data

The interaction of this compound and its analogs with TRAP1 has been quantified using various biochemical and biophysical assays. The following table summarizes the key quantitative data available.

| Compound | Assay Type | Parameter | Value | Reference |

| This compound (compound 6a) | TRAP1 Inhibition | IC50 | 1.646 μM | [1] |

| SMTIN-C10 | TRAP1 Inhibition | IC50 | 1.88 μM | [4] |

| SMTIN-C10 | TRAP1 ATPase Activity | Apparent Km (ATP) | Increased in presence of 5 μM SMTIN-C10 | |

| SMTIN-C10 | TRAP1 ATPase Activity | Apparent kcat | Increased ~3-fold in presence of 5 μM SMTIN-C10 |

Note: While IC50 values provide a measure of the functional inhibition of TRAP1, direct binding affinity (Kd, Ki) and kinetic constants (kon, koff) for this compound are not yet prominently available in the public domain. The observed increase in the apparent Km and kcat for ATP hydrolysis in the presence of SMTIN-C10 suggests a complex mechanism of action beyond simple competitive inhibition.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. The following sections outline the methodologies for the key assays used to characterize the binding and inhibitory activity of this compound and its analogs against TRAP1.

Fluorescence Polarization (FP) Assay for TRAP1 Inhibition

This competitive binding assay measures the ability of a test compound to displace a fluorescently labeled probe from the ATP-binding pocket of TRAP1.

Principle: A small, fluorescently labeled molecule (probe) binding to a larger protein like TRAP1 results in a high fluorescence polarization value due to the slower tumbling rate of the complex. A competing inhibitor will displace the probe, leading to a decrease in polarization.

Illustrative Protocol:

-

Reagents:

-

Recombinant human TRAP1 protein.

-

Fluorescent probe (e.g., PU-H71-FITC).

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

-

Test compound (this compound) serially diluted in assay buffer.

-

-

Procedure:

-

Add a fixed concentration of TRAP1 and the fluorescent probe to the wells of a microplate.

-

Add varying concentrations of this compound to the wells.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Measure fluorescence polarization using a suitable plate reader.

-

-

Data Analysis:

-

Plot the millipolarization (mP) values against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

TRAP1 ATPase Activity Assay

This assay measures the rate of ATP hydrolysis by TRAP1 in the presence and absence of an inhibitor.

Principle: The ATPase activity of TRAP1 is coupled to its chaperone function. Inhibition of this activity is a key indicator of functional disruption. ATP hydrolysis can be measured by detecting the release of inorganic phosphate (Pi).

Illustrative Protocol:

-

Reagents:

-

Recombinant human TRAP1 protein.

-

ATP solution.

-

Assay Buffer (e.g., 40 mM HEPES pH 7.5, 100 mM KCl, 5 mM MgCl2).

-

Test compound (this compound) serially diluted in assay buffer.

-

Phosphate detection reagent (e.g., Malachite Green-based).

-

-

Procedure:

-

Pre-incubate TRAP1 with varying concentrations of this compound in the assay buffer.

-

Initiate the reaction by adding a saturating concentration of ATP (e.g., 2 mM).

-

Incubate at a constant temperature (e.g., 37°C) for a defined period.

-

Stop the reaction and measure the amount of released Pi using the detection reagent and a spectrophotometer.

-

-

Data Analysis:

-

Calculate the percentage of ATPase activity relative to a no-inhibitor control.

-

Plot the percentage of activity against the logarithm of the inhibitor concentration to determine the IC50.

-

For kinetic analysis, vary the ATP concentration in the presence of a fixed inhibitor concentration and plot the data using a Lineweaver-Burk plot to determine changes in apparent Km and Vmax.

-

Luciferase Refolding Assay

This assay assesses the ability of TRAP1 to refold a denatured client protein, luciferase, and the impact of inhibitors on this chaperone function.

Principle: Chemically or thermally denatured firefly luciferase can be refolded into its active, light-emitting form by chaperone proteins like TRAP1 in an ATP-dependent manner. An inhibitor of TRAP1's chaperone activity will reduce the amount of refolded, active luciferase.

Illustrative Protocol:

-

Reagents:

-

Recombinant human TRAP1 protein.

-

Firefly luciferase.

-

Denaturation Buffer (e.g., 25 mM Tricine, pH 7.8, 8 mM MgSO4, 0.1 mM EDTA, 1% Triton X-100, 10% glycerol, 10 mg/mL BSA).

-

Refolding Buffer (containing ATP and a regeneration system, often rabbit reticulocyte lysate).

-

Test compound (this compound).

-

Luciferin substrate.

-

-

Procedure:

-

Denature luciferase by incubation at an elevated temperature (e.g., 38°C for 8 minutes) in denaturation buffer.

-

Dilute the denatured luciferase into the refolding buffer containing TRAP1 and varying concentrations of this compound.

-

Incubate at a permissive temperature (e.g., 30°C) to allow for refolding.

-

At various time points, take aliquots and measure luciferase activity by adding the luciferin substrate and measuring luminescence.

-

-

Data Analysis:

-

Plot the relative luminescence units (RLU) against time for each inhibitor concentration.

-

Compare the extent of refolding in the presence of the inhibitor to the no-inhibitor control.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its characterization.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Reactive Oxygen Species (ROS) | Inhibitors | MedChemExpress [medchemexpress.eu]

- 3. TRAP1 Chaperones the Metabolic Switch in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SMTIN-C10 | TRAP1 inhibitor | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

Preliminary Toxicity Screening of Smtin-T140: Information Not Available

Despite a comprehensive search of publicly available scientific literature and databases, no information was found on a compound specifically designated as "Smtin-T140."

This includes searches for the exact term, as well as variations in spelling (e.g., "Smatin-T140," "Smitin-T140") and individual components of the name ("Smtin," "T140").

The search did yield information on two separate entities that may be related to the requested topic:

-

Smitin: A novel, large protein found in smooth muscle that is similar to titin. It is believed to play a role in the organization of myosin filaments within the contractile apparatus of smooth muscle cells.[1]

-

T140: A 14-amino acid peptide that acts as an antagonist to the CXCR4 receptor. T140 and its analogs have been investigated for their potential as anti-HIV agents and as anti-metastatic agents in cancer therapy.[2]

It is plausible that "this compound" could refer to a novel, proprietary, or as-yet-unpublished conjugate or derivative that combines a component related to the protein "Smitin" with the peptide "T140." However, without any published data, it is impossible to provide any information on its preliminary toxicity, experimental protocols, or associated signaling pathways.

Therefore, the requested in-depth technical guide or whitepaper on the preliminary toxicity screening of this compound cannot be generated at this time due to the complete absence of available information on this specific substance. Further research and publication by the entity that has designated this compound name would be required before such a document could be created.

References

Methodological & Application

Application Notes and Protocols: Utilizing T140 Analogs in Combination Cancer Therapy

A Note on Smtin-T140: The specific inhibitor "this compound" is not found in the current scientific literature. It is presumed that this may be a typographical error or a less common nomenclature for T140 analogs , a well-documented class of CXCR4 antagonists. These application notes are therefore based on the extensive research available for T140 analogs, such as BKT140 (4F-benzoyl-TN14003) , and other prominent CXCR4 inhibitors like AMD3100 (Plerixafor) .

Introduction to CXCR4 Inhibition in Combination Therapy

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, stromal cell-derived factor-1 (CXCL12), form a critical signaling axis that is implicated in the progression of numerous cancers. This pathway plays a pivotal role in tumor growth, invasion, angiogenesis, metastasis, and the development of therapeutic resistance. Consequently, targeting the CXCL12/CXCR4 axis with inhibitors such as T140 analogs presents a promising strategy in oncology.

T140 analogs are peptidic antagonists of CXCR4, originally developed as anti-HIV agents. Their application in cancer therapy stems from their ability to disrupt the interaction between cancer cells and their protective tumor microenvironment. Research has shown that CXCR4 inhibitors can sensitize cancer cells to conventional cytotoxic drugs and reduce tumor growth and metastatic burden, making them ideal candidates for combination therapies.

Rationale for Combination Therapy

The use of T140 analogs and other CXCR4 inhibitors in combination with traditional chemotherapy, radiotherapy, or other targeted agents is founded on the principle of synergistic anti-tumor activity. The CXCL12/CXCR4 signaling pathway is known to contribute to chemoresistance. By blocking this pathway, CXCR4 inhibitors can disrupt cancer cell adhesion to stromal cells, mobilizing them into systemic circulation and thereby increasing their exposure and sensitivity to cytotoxic agents. This approach aims to enhance the efficacy of existing treatments, overcome drug resistance, and potentially reduce required dosages to minimize toxicity.

Data Presentation: Synergistic Effects of CXCR4 Inhibitors in Combination

The following tables summarize quantitative data from preclinical studies, demonstrating the enhanced anti-tumor effects of combining CXCR4 inhibitors with other anti-cancer agents.

Table 1: In Vitro Efficacy of CXCR4 Inhibitor Combinations

| Cancer Type | Cell Line | CXCR4 Inhibitor | Combination Agent | Single Agent IC50 (approx.) | Combination Effect | Reference |

| Prostate Cancer | PC3-luc | AMD3100 | Docetaxel | Docetaxel: ~1 µM | AMD3100 sensitized cells to Docetaxel, reducing viability to ~10% | |

| Breast Cancer | MDA-MB-231 | AMD3100 | Docetaxel | Docetaxel: ~1 µM | AMD3100 sensitized cells to Docetaxel, reducing viability to ~21% | |

| Glioblastoma Multiforme | Various | AMD3100 | BCNU | Varies by cell line | Synergistic antitumor efficacy observed in all cell lines tested | |

| Multiple Myeloma | MM.1S | AMD3100 | Dexamethasone, Melphalan, Doxorubicin | Not specified | AMD3100 significantly enhanced apoptosis induced by these agents |

IC50 values can vary significantly based on experimental conditions. The values presented are for illustrative purposes based on the cited literature.

Table 2: In Vivo Efficacy of CXCR4 Inhibitor Combinations

| Cancer Model | CXCR4 Inhibitor | Combination Agent | Treatment Regimen | Outcome | Reference |

| Glioblastoma Multiforme (Orthotopic) | AMD3100 | BCNU | Subtherapeutic doses of both agents | Significant tumor regression, increased apoptosis, and decreased proliferation | |

| Multiple Myeloma (Xenograft) | AMD3100 | Bortezomib | AMD3100 (5 mg/kg, daily), Bortezomib (0.5 mg/mL, twice weekly) | Significant tumor reduction compared to either agent alone | |

| Non-Small Cell Lung Cancer (Xenograft) | BKT140 | Chemotherapy and Radiotherapy | Not specified | Additive antiproliferative effects | |

| Prostate Cancer (Xenograft) | AMD3100 | - | Not specified | Significantly inhibited tumor growth |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of T140 analogs in combination with other inhibitors.

Protocol 1: In Vitro Cell Viability and Synergy Assessment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of individual drugs and to assess for synergistic, additive, or antagonistic effects of the combination therapy.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

T140 analog (e.g., BKT140) and other inhibitor(s)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.

-

Drug Preparation: Prepare serial dilutions of the T140 analog and the combination agent in culture medium. For combination studies, drugs can be mixed at a constant ratio (e.g., based on their individual IC50 values).

-

Treatment: Remove the medium from the wells and add 100 µL of medium containing the single drugs or the drug combination at various concentrations. Include wells with untreated cells (vehicle control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate cell viability as a percentage of the untreated control.

-

Determine the IC50 values for each drug alone and in combination using non-linear regression analysis (e.g., in GraphPad Prism).

-

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).

-

Protocol 2: Cell Invasion Assay (Transwell Assay)

Objective: To assess the effect of the combination therapy on the invasive potential of cancer cells.

Materials:

-

Transwell inserts with a porous membrane (e.g., 8 µm pore size) coated with Matrigel

-

24-well plates

-

Serum-free medium and medium with a chemoattractant (e.g., 10% FBS or CXCL12)

-

T140 analog and combination agent

-

Cotton swabs

-

Crystal violet staining solution

-

Microscope

Procedure:

-

Cell Preparation: Culture cancer cells to sub-confluency, then serum-starve them for 12-24 hours.

-

Assay Setup: Place Matrigel-coated Transwell inserts into the wells of a 24-well plate. Add 600 µL of medium containing the chemoattractant to the lower chamber.

-

Cell Seeding and Treatment: Resuspend the serum-starved cells in serum-free medium containing the T140 analog, the combination agent, or the vehicle control. Seed 100,000-200,000 cells in 200 µL of this suspension into the upper chamber of the inserts.

-

Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2.

-

Removal of Non-invasive Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-invasive cells from the upper surface of the membrane.

-

Fixation and Staining: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.

-

Washing and Imaging: Gently wash the inserts with water and allow them to air dry. Count the number of stained cells in several random fields of view under a microscope.

-

Data Analysis: Quantify the number of invaded cells per field and compare the different treatment groups to the control.

Protocol 3: In Vivo Tumor Xenograft Study

Objective: To evaluate the in vivo efficacy of the combination therapy on tumor growth in an animal model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Cancer cell line of interest

-

Matrigel (optional)

-

T140 analog and combination agent formulated for in vivo administration

-

Calipers

-

Anesthesia

-

Surgical tools for tumor excision

Procedure:

-

Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Randomization and Treatment: Once tumors reach the desired size, randomize the mice into treatment groups (e.g., Vehicle control, T140 analog alone, combination agent alone, combination therapy).

-

Drug Administration: Administer the drugs according to a predetermined schedule and route (e.g., subcutaneous, intraperitoneal, or oral administration). For example, a T140 analog might be administered daily via subcutaneous injection, while a chemotherapeutic agent is given twice a week intraperitoneally.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, behavior) throughout the study.

-

Study Endpoint: Euthanize the mice when tumors reach a predetermined maximum size, or if signs of excessive toxicity are observed, in accordance with institutional animal care guidelines.

-

Tumor Analysis: Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

-

Data Analysis: Compare the tumor growth curves and final tumor weights between the different treatment groups to assess the efficacy of the combination therapy.

Visualization of Pathways and Workflows

CXCL12/CXCR4 Signaling Pathway

The following diagram illustrates the major signaling cascades activated by the CXCL12/CXCR4 axis, which are involved in cell survival, proliferation, and migration.

Caption: CXCL12/CXCR4 signaling activates multiple downstream pathways.

Experimental Workflow for Combination Therapy Evaluation

This diagram outlines a typical workflow for the preclinical evaluation of a T140 analog in combination with another inhibitor.

Caption: Preclinical workflow for evaluating combination therapies.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting T140 Inhibition Assays

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the CXCR4 antagonist, Smtin-T140 (hereafter referred to as T140). The following information addresses common problems that may lead to a lack of expected inhibition in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is T140 and what is its expected inhibitory effect?

A1: T140 is a 14-amino acid peptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). Its primary function is to block the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1, also known as CXCL12), to the CXCR4 receptor.[1] This inhibition is expected to prevent downstream signaling pathways that mediate cellular processes such as migration, proliferation, and survival.[1] Therefore, in experimental setups, T140 is expected to inhibit SDF-1/CXCL12-induced cell migration and calcium mobilization.

Q2: At what concentration should I be seeing inhibition with T140?

A2: The effective concentration of T140 and its analogs can vary depending on the cell line and the specific assay being performed. Generally, concentrations in the low nanomolar range are reported to be effective. For instance, T140 and its derivatives have been shown to inhibit SDF-1-induced migration of various cancer cell lines at concentrations between 10 and 100 nM. For specific IC50 values of T140 and its common analogs, please refer to the data tables below.

Q3: My T140 peptide is not dissolving properly. What should I do?

A3: Peptide solubility can be a significant issue. T140, being a peptide, may require specific conditions for proper reconstitution. It is recommended to first bring the lyophilized peptide to room temperature before opening the vial to prevent condensation.[2] For initial reconstitution, sterile, distilled water is often a good starting point. If solubility issues persist, using a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, can be effective. However, it's crucial to ensure the final concentration of the organic solvent is compatible with your cell-based assay (typically <0.5% DMSO).

Q4: How should I store my T140 peptide to ensure its stability?

A4: Proper storage is critical for maintaining the activity of peptide inhibitors. Lyophilized T140 should be stored at -20°C or -80°C for long-term stability.[3] Once reconstituted, it is recommended to aliquot the peptide solution into single-use volumes and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3] Peptide solutions are generally less stable than the lyophilized powder, and their stability in solution can be a matter of weeks to a few months, depending on the solvent and storage temperature.[3]

Troubleshooting Guide: T140 Not Showing Expected Inhibition

If you are not observing the expected inhibitory effects of T140 in your experiments, consider the following potential issues and troubleshooting steps:

Problem 1: Suboptimal Peptide Handling and Storage

| Potential Cause | Troubleshooting Step |

| Peptide Degradation | Ensure the lyophilized peptide was stored correctly at -20°C or -80°C. Once reconstituted, confirm that it was aliquoted and stored at low temperatures to avoid freeze-thaw cycles.[3] |

| Improper Reconstitution | Review your reconstitution protocol. Use a recommended solvent and ensure the peptide is fully dissolved. If you observe precipitates, sonication may help. |

| Contamination | Use sterile reagents and techniques during reconstitution to prevent microbial contamination, which can degrade the peptide. |

Problem 2: Experimental Design and Execution

| Potential Cause | Troubleshooting Step |

| Incorrect T140 Concentration | Verify the final concentration of T140 in your assay. Perform a dose-response experiment to determine the optimal inhibitory concentration for your specific cell line and assay conditions. |

| Inappropriate SDF-1/CXCL12 Concentration | The concentration of the agonist (SDF-1/CXCL12) used to stimulate the cells is crucial. If the concentration is too high, it may overcome the inhibitory effect of T140. It is recommended to use an EC50 concentration of SDF-1 for your cell line. |

| Cell Health and Passage Number | Ensure that the cells used in the assay are healthy, viable, and within a low passage number. High passage numbers can lead to changes in receptor expression and signaling pathways. |

| Assay Incubation Times | Optimize the pre-incubation time of the cells with T140 before adding SDF-1/CXCL12, as well as the subsequent incubation time for the assay readout. |

Quantitative Data

The following tables summarize the reported inhibitory concentrations (IC50) for T140 and its key analogs against CXCR4.

Table 1: IC50 Values of T140 and Analogs

| Compound | Assay Type | Cell Line | IC50 (nM) |

| T140 | Inhibition of SDF-1 induced migration | Jurkat | ~10-100 |

| TC14012 | CXCR4 Antagonism | - | 19.3[4][5] |

| 4F-benzoyl-TN14003 | CXCR4 Antagonism | - | Not explicitly stated, but potent |

| CVX15 | 12G5 Binding Inhibition | CHO-CXCR4 | 7.8 ± 2.2[6] |

Note: IC50 values can vary between different studies and experimental conditions. This table provides a general reference.

Experimental Protocols

Protocol 1: SDF-1/CXCL12-Induced Cell Migration Assay (Boyden Chamber)

-

Cell Preparation: Culture your cells of interest (e.g., Jurkat cells) to optimal density. On the day of the experiment, harvest the cells and resuspend them in serum-free media at a concentration of 1 x 10^6 cells/mL.

-

Assay Setup:

-

In the lower chamber of a Boyden chamber plate, add serum-free media containing SDF-1/CXCL12 at its EC50 concentration for your cell line.

-

In the upper chamber (transwell insert), add your cell suspension.

-

-

T140 Inhibition:

-

To test for inhibition, pre-incubate the cell suspension with varying concentrations of T140 (e.g., 1 nM to 1 µM) for 30-60 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a predetermined time (typically 2-4 hours, optimize for your cell line).

-

Quantification: After incubation, remove the non-migrated cells from the top of the insert membrane. Fix and stain the migrated cells on the bottom of the membrane. Count the migrated cells under a microscope or using a plate reader after cell solubilization.

Protocol 2: Calcium Flux Assay

-

Cell Preparation: Harvest cells and resuspend them in a suitable buffer (e.g., HBSS with calcium and magnesium) at a concentration of 1-5 x 10^6 cells/mL.

-

Dye Loading: Load the cells with a calcium indicator dye (e.g., Fluo-4 AM or Indo-1 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.

-

T140 Inhibition: Pre-incubate the dye-loaded cells with different concentrations of T140 for 15-30 minutes at room temperature or 37°C.

-

Baseline Reading: Acquire a baseline fluorescence reading of the cell suspension using a flow cytometer or a fluorescence plate reader.

-

Stimulation and Measurement: Add SDF-1/CXCL12 (at its EC50 concentration) to the cell suspension and immediately begin recording the change in fluorescence over time. The increase in fluorescence corresponds to an influx of intracellular calcium.

-

Data Analysis: Analyze the fluorescence data to determine the extent of calcium mobilization in the presence and absence of T140.

Visualizations

CXCR4 Signaling Pathway

Caption: Simplified CXCR4 signaling pathway and the inhibitory action of T140.

Troubleshooting Workflow

Caption: A logical workflow for troubleshooting lack of T140 inhibition.

References

- 1. The CXCR4 antagonist 4F-benzoyl-TN14003 stimulates the recovery of the bone marrow after transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs | Bioscience Reports | Portland Press [portlandpress.com]

How to improve Smtin-T140 solubility in PBS

This guide provides troubleshooting advice and detailed protocols for researchers encountering solubility issues with Smtin-T140, a T140 peptide analog and CXCR4 antagonist, in Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in PBS?

A1: this compound, like many synthetic peptides, can be challenging to dissolve in aqueous buffers for several reasons. The primary factor is its amino acid composition. Peptides with a high proportion of hydrophobic (non-polar) amino acids (e.g., Leucine, Valine, Phenylalanine) tend to have poor water solubility.[1][2] If over 50% of the residues are hydrophobic, solubility in PBS can be very low.[1][3] Additionally, peptides have the lowest solubility at their isoelectric point (pI), the pH at which the net charge is zero.[2] Finally, peptides can form intermolecular hydrogen bonds, leading to aggregation and the formation of gels.[4]

Q2: What is the recommended first step for dissolving this compound?

A2: Always begin with a small test amount of your lyophilized peptide, not the entire batch.[1] The first step is to try reconstituting it directly in the desired aqueous buffer (e.g., PBS). To aid dissolution, you can use physical methods such as brief vortexing or sonication.[1][5] Gentle warming (to less than 40°C) can also be effective but should be used cautiously to avoid peptide degradation.[3] If the solution remains cloudy or contains visible particulates, a different strategy is required.

Q3: How do I use an organic co-solvent like DMSO to improve solubility?

A3: For hydrophobic peptides, using a co-solvent is the most common and effective method.[5] The standard protocol involves first dissolving the peptide at a high concentration in a small volume of 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.[1][4] Then, this stock solution is added dropwise to your PBS buffer while stirring to achieve the final desired concentration.[4] This prevents the peptide from precipitating out of the aqueous solution.

Q4: Are there alternatives to DMSO, and when should I use them?

A4: Yes. While DMSO is widely used due to its low toxicity in biological assays, it can oxidize peptides containing cysteine (Cys), methionine (Met), or tryptophan (Trp) residues.[1][4] In such cases, Dimethylformamide (DMF) or acetonitrile are recommended alternatives.[3][4] The procedure of creating a concentrated stock and then diluting it into your aqueous buffer remains the same.

Q5: How does pH affect this compound solubility?

A5: The pH of the solvent is a critical factor.[5] A peptide's net charge depends on the pH of the solution. Basic peptides (net positive charge) are more soluble in acidic solutions (e.g., 10% acetic acid), while acidic peptides (net negative charge) are more soluble in basic solutions (e.g., 0.1M ammonium bicarbonate).[3] By adjusting the pH away from the peptide's isoelectric point, you increase the net charge, which improves its interaction with water molecules and enhances solubility.[2]

Q6: What is the mechanism of action for this compound?

A6: As a T140 analog, this compound is an antagonist of the CXCR4 receptor.[6] The CXCR4 receptor is a G-protein coupled receptor (GPCR) that, upon binding its ligand CXCL12, activates several downstream signaling pathways.[7][8] These pathways are crucial for functions like cell migration, survival, and proliferation.[6][9] Key activated pathways include the G-protein dependent PI3K/Akt and PLC pathways, as well as the G-protein independent JAK/STAT pathway.[7][9][10] By blocking this receptor, this compound can inhibit these cellular processes.

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, follow this systematic workflow. Begin with the simplest method and proceed to more advanced techniques only if solubility is not achieved.

Summary of Troubleshooting Steps

| Problem | Probable Cause | Recommended Solution |

| Solution is cloudy or has visible precipitate after adding PBS. | High hydrophobicity of the peptide; low net charge at neutral pH. | Use physical methods (sonication, vortexing). If unsuccessful, proceed to pH adjustment or co-solvent methods. |

| Peptide forms a gel-like substance. | Strong intermolecular hydrogen bonding between peptide chains. | Use of denaturing agents like 6M Guanidine-HCl or using an organic co-solvent (DMSO/DMF) to disrupt H-bonds.[3][11] |

| Peptide dissolves initially but precipitates upon dilution. | Localized high concentration of peptide exceeds solubility limit in the aqueous buffer. | When diluting a stock solution, add the stock dropwise into the buffer while continuously stirring or vortexing. |

| Loss of peptide activity after solubilization. | Oxidation of sensitive residues (Cys, Met, Trp) by DMSO; degradation from excessive heat or harsh pH. | For sensitive peptides, use DMF instead of DMSO and avoid high temperatures.[3][4] Use minimal amounts of acid/base for pH adjustment. |

Detailed Experimental Protocols

Protocol 1: Solubilization Using an Organic Co-Solvent (Recommended for Hydrophobic Peptides)

This method is the most effective for peptides that fail to dissolve in aqueous buffers alone.

Methodology:

-

Allow the vial of lyophilized this compound to equilibrate to room temperature before opening.

-

Add a small, precise volume of 100% DMSO (or DMF for sensitive peptides) to the vial to create a concentrated stock solution (e.g., 1-10 mg/mL).

-

Vortex or sonicate the vial for 10-20 seconds to ensure the peptide is fully dissolved. The stock solution should be completely clear.

-

In a separate tube, place the required volume of PBS for your final working solution.

-

While gently vortexing or stirring the PBS, slowly add the concentrated DMSO stock drop-by-drop until the final desired peptide concentration is reached.[4][12]

-

Ensure the final concentration of DMSO is compatible with your experiment (typically <0.5% for cell-based assays).[4][12]

-

If the solution remains clear, it is ready for use. Aliquot into single-use volumes to avoid freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Solubilization by pH Adjustment

This method is useful if the peptide has a net positive or negative charge and a co-solvent is not desired.

Methodology:

-

Determine the likely charge of this compound. Calculate the net charge by assigning a value of +1 to basic residues (K, R, H) and the N-terminus, and -1 to acidic residues (D, E) and the C-terminus.[1][11]

-

For a Basic Peptide (Net Positive Charge):

-

Attempt to dissolve the peptide in a small amount of 10% aqueous acetic acid.[1]

-

Once dissolved, dilute to the final concentration using sterile water or PBS.

-

Adjust the pH of the final solution if necessary for your experiment.

-

-

For an Acidic Peptide (Net Negative Charge):

-

Attempt to dissolve the peptide in a small amount of 0.1M ammonium bicarbonate (NH₄HCO₃).

-

Once dissolved, dilute to the final concentration using sterile water or PBS.

-

Ensure the final pH is compatible with your assay.

-

Reference Data

Table 1: Comparison of Common Organic Co-Solvents

| Co-Solvent | Recommended For | Pros | Cons |

| DMSO (Dimethyl Sulfoxide) | General use for hydrophobic peptides. | Low toxicity in most biological assays; highly effective solubilizing agent.[1] | Can oxidize Cys, Met, or Trp residues; may be cytotoxic at >1% concentration.[4][12] |

| DMF (Dimethylformamide) | Peptides containing Cys, Met, or Trp. | Good alternative to DMSO to avoid oxidation.[3] | More toxic than DMSO; must be used with caution. |

| Acetonitrile | Hydrophobic peptides when DMSO/DMF are not suitable. | Volatile and can be removed by lyophilization. | Can interfere with some biological assays; may be less effective than DMSO. |

Table 2: Recommended Maximum DMSO Concentration in Cell Culture

| Cell Type | Recommended Max. DMSO Concentration | Notes |

| Most immortalized cell lines | 0.5% - 1.0% | 0.5% is widely considered safe.[4][12] Some robust lines may tolerate 1%. |

| Primary Cells | < 0.1% | Primary cells are highly sensitive to solvent toxicity.[12] A dose-response curve is recommended. |

| Stem Cells | < 0.1% | High sensitivity; DMSO can induce differentiation in some stem cell types. |

This compound Target: The CXCR4 Signaling Pathway

This compound acts by blocking the CXCR4 receptor. Understanding this pathway provides context for its biological effects. When the natural ligand CXCL12 binds to CXCR4, it initiates multiple downstream cascades that regulate key cellular functions.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]

- 3. biorbyt.com [biorbyt.com]

- 4. lifetein.com [lifetein.com]

- 5. jpt.com [jpt.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Regulation of CXCR4 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. The Chemokine Receptor CXCR4 in Cell Proliferation and Tissue Regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. abeomics.com [abeomics.com]

- 11. biocat.com [biocat.com]

- 12. lifetein.com [lifetein.com]

Technical Support Center: T140 and its Analogs

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CXCR4 antagonist T140 and its analogs. The information provided addresses potential off-target effects and strategies for their mitigation.

Frequently Asked Questions (FAQs)

Q1: What is T140 and what is its primary target?

T140 is a 14-amino acid peptidic antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[1] CXCR4 is a G protein-coupled receptor (GPCR) that plays a crucial role in various physiological processes, including immune cell trafficking, hematopoiesis, and embryonic development.[2] Its ligand is the chemokine CXCL12 (also known as stromal cell-derived factor-1 or SDF-1). The interaction between CXCL12 and CXCR4 is implicated in the pathology of several diseases, including HIV-1 infection, cancer metastasis, and rheumatoid arthritis.[1][3][4] T140 and its analogs have been developed as inhibitors of this interaction.[1][4][5]

Q2: We are observing unexpected cellular effects in our experiments with a T140 analog. Could these be due to off-target interactions?

Yes, it is possible that the unexpected effects are due to off-target interactions. While T140 and its analogs are designed to be specific for CXCR4, cross-reactivity with other receptors, particularly other chemokine receptors, can occur. A notable potential off-target is the atypical chemokine receptor 7 (CXCR7), also known as ACKR3.[6][7][8][9]

Q3: What is the evidence for CXCR7 being an off-target of T140 analogs?

Several studies have shown that antagonists of CXCR4 can exhibit activity at CXCR7. For instance, the well-known CXCR4 antagonist AMD3100 acts as a partial agonist on CXCR7.[9] More directly relevant to T140, its serum-stable analog, TC14012, has been demonstrated to be an agonist of CXCR7, inducing β-arrestin recruitment.[6][8][9][10] This suggests that the shared ligand (CXCL12) and structural similarities between CXCR4 and CXCR7 could lead to off-target binding of T140 and its derivatives.[8][9] While T140 itself was found not to be a CXCR7 agonist in one study due to conformational constraints, modifications in its analogs can alter this selectivity.[7]

Troubleshooting Guide

Issue: Unexplained agonist-like activity observed in cells treated with a T140 analog, even in the absence of CXCR4.

Possible Cause: The T140 analog may be acting as an agonist at an off-target receptor, most likely CXCR7.

Troubleshooting Steps:

-

Confirm CXCR7 Expression: Verify the expression of CXCR7 in your experimental cell line at the mRNA and protein level.

-

Selective Receptor Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout CXCR7 expression. If the unexpected agonist-like activity is diminished or abolished, it strongly suggests CXCR7 is the off-target.

-

CXCR7-Specific Assays: Perform functional assays that are characteristic of CXCR7 signaling, such as a β-arrestin recruitment assay.[8] Activation of this pathway in the presence of your T140 analog would point towards CXCR7 agonism.

-

Competitive Binding Assays: Conduct competitive radioligand binding assays using cell membranes expressing either CXCR4 or CXCR7 to determine the binding affinity of your T140 analog for each receptor.

Quantitative Data on T140 Analog Activity

The following table summarizes the reported activity of T140 and its analog TC14012 on their on-target (CXCR4) and a key off-target (CXCR7).

| Compound | Target | Assay Type | Quantitative Value | Reference |

| T140 | CXCR4 | Inhibition of CXCL12-mediated cell migration (Jurkat cells) | IC50 = 0.65 nM | [4] |

| T140 | CXCR4 | Inhibition of CXCL12-mediated cell migration (mouse splenocytes) | IC50 = 0.54 nM | [4] |

| TC14012 | CXCR4 | Antagonist | Potent | [8][9] |

| TC14012 | CXCR7 | β-arrestin recruitment | EC50 = 350 nM | [6][8][10] |

| CXCL12 | CXCR7 | β-arrestin recruitment | EC50 = 30 nM | [8] |

| AMD3100 | CXCR7 | β-arrestin recruitment | EC50 = 140 µM | [8] |

Experimental Protocols

Radioligand Binding Assay for Selectivity Profiling

This protocol is used to determine the binding affinity (Ki) of a test compound (e.g., a T140 analog) for a specific receptor (e.g., CXCR4 or CXCR7) by measuring its ability to compete with a radiolabeled ligand.[11][12][13][14]

Materials:

-

Cell membranes prepared from cells overexpressing the receptor of interest (CXCR4 or CXCR7).

-

Radiolabeled ligand (e.g., [¹²⁵I]-SDF-1α).

-

Test compound (unlabeled T140 analog) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[11]

-

96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).[11]

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled test compound.

-

Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[11]

-

Terminate the binding reaction by rapid vacuum filtration through the filter plate.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation cocktail.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Calculate the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radiolabeled ligand).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Proteomics-Based Off-Target Identification

This approach aims to identify unintended protein targets of a drug candidate by observing changes in the proteome of treated cells.[15][16][17]

Workflow:

-

Cell Culture and Treatment: Culture selected human cell lines that express a broad range of proteins.[17] Treat the cells with the T140 analog at a relevant concentration and for a specified duration. Include vehicle-treated cells as a control.

-

Protein Extraction and Digestion: Lyse the cells and extract the proteins. Quantify the protein concentration and digest the proteins into peptides using an enzyme like trypsin.

-

LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins in each sample.[17]

-

Data Analysis: Compare the protein abundance between the drug-treated and control samples. Proteins with significantly altered expression levels are potential off-targets.

-

Target Validation: Validate the potential off-targets using orthogonal methods such as Western blotting or targeted functional assays.

Signaling Pathways and Experimental Workflows

CXCR4 and Potential CXCR7 Off-Target Signaling

The following diagram illustrates the intended antagonistic effect of T140 on the CXCR4 signaling pathway and the potential unintended agonistic effect on the CXCR7 signaling pathway.

Caption: T140 on-target vs. potential off-target signaling pathways.

Experimental Workflow for Off-Target Identification and Mitigation

This diagram outlines a logical workflow for investigating and addressing potential off-target effects of a T140 analog.

Caption: Workflow for identifying and mitigating off-target effects.

Mitigation Strategies

Q4: If we confirm an off-target effect, how can we mitigate it?

There are several strategies to mitigate off-target effects, primarily centered around medicinal chemistry and experimental design.

-

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of T140 analogs, it is possible to identify the structural motifs responsible for off-target binding. This information can then be used to design new analogs with improved selectivity for CXCR4.[4][5] Medicinal chemistry strategies such as cyclization and modification of key residues can enhance target binding kinetics and selectivity.[18][19][20]

-

Dose Optimization: In some cases, off-target effects may only occur at higher concentrations. Carefully titrating the concentration of the T140 analog in your experiments to the lowest effective dose for on-target activity can help minimize off-target signaling.

-

Use of More Selective Analogs: The literature describes numerous T140 analogs that have been developed.[4][5] It may be beneficial to screen a panel of these analogs to identify one with a better selectivity profile for your specific application.

-

Experimental Controls: When possible, include control cell lines that lack the off-target receptor to differentiate between on-target and off-target effects.

References

- 1. T140 analogs as CXCR4 antagonists identified as anti-metastatic agents in the treatment of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological and mutational analyses of CXCR4–antagonist interactions and design of new antagonistic analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A point mutation that confers constitutive activity to CXCR4 reveals that T140 is an inverse agonist and that AMD3100 and ALX40-4C are weak partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of a linear type of low molecular weight CXCR4 antagonists based on T140 analogs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Advances in CXCR7 Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mode of binding of the cyclic agonist peptide TC14012 to CXCR7: identification of receptor and compound determinants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The peptidomimetic CXCR4 antagonist TC14012 recruits beta-arrestin to CXCR7: roles of receptor domains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Peptidomimetic CXCR4 Antagonist TC14012 Recruits β-Arrestin to CXCR7: ROLES OF RECEPTOR DOMAINS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | CXCR7 Targeting and Its Major Disease Relevance [frontiersin.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. Radiolabeled Peptide Binding Assay - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 14. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Peptidomics-Based Drug Off-Target Effects Research - Creative Proteomics [creative-proteomics.com]

- 17. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. | Semantic Scholar [semanticscholar.org]

Reducing background noise in Smtin-T140 fluorescence assay

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with the FluoroSmtin-140 fluorescence assay. The following information is designed to address specific challenges you may encounter during your experiments.

Troubleshooting Guides

High background noise is a common issue in fluorescence assays that can mask the true signal from your sample. This guide provides a systematic approach to identifying and mitigating the sources of background fluorescence in the FluoroSmtin-140 assay.

Issue 1: High Background Fluorescence in "No Cell" or "Vehicle" Control Wells

This type of background originates from the assay components themselves or their interaction with the microplate.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high background in control wells.

Detailed Steps:

-

Assess Autofluorescence of Assay Components:

-

Problem: The assay buffer, media, or the FluoroSmtin-140 dye itself may be autofluorescent. Phenol red in cell culture media is a common culprit.[1][2]

-

Solution: Prepare a "no-dye" control well containing all components except the FluoroSmtin-140 probe. If this well shows high fluorescence, switch to a phenol red-free medium or a buffer with low intrinsic fluorescence like PBS.[1][2]

-

-

Evaluate Microplate Contribution:

-

Optimize Reagent Concentrations:

-

Problem: Using the FluoroSmtin-140 probe or other reagents at a concentration that is too high can lead to increased background.[3][4]

-

Solution: Titrate the FluoroSmtin-140 probe to determine the optimal concentration that maximizes the signal-to-background ratio.[2][4] Refer to the table below for a sample titration experiment.

-

Table 1: Example of FluoroSmtin-140 Probe Titration

| Probe Concentration | Signal (RFU) | Background (RFU) | Signal-to-Background Ratio |

| 0.5X | 5,000 | 500 | 10 |

| 1.0X | 10,000 | 800 | 12.5 |

| 2.0X | 15,000 | 2,500 | 6 |

Issue 2: High Background Fluorescence in Wells Containing Cells

This indicates that the cells themselves are a significant source of background, a phenomenon known as cellular autofluorescence.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for cellular autofluorescence.

Detailed Steps:

-

Quantify Cellular Autofluorescence:

-

Problem: Endogenous cellular components like NADH, flavins, and collagen can fluoresce, especially in the blue and green spectra. Dead cells are also a major source of autofluorescence.[2]

-

Solution: Always include an "unstained cell" control to measure the baseline fluorescence of your cells. If possible, use a viability dye to exclude dead cells from your analysis.[2]

-

-

Optimize Fixation Method:

-

Problem: Aldehyde-based fixatives like formaldehyde and glutaraldehyde can induce autofluorescence by reacting with cellular amines.

-

Solution: If your protocol allows, switch to an organic solvent fixative like ice-cold methanol or ethanol.[2] If aldehyde fixation is necessary, use the lowest effective concentration and minimize fixation time.[2] Treatment with sodium borohydride after fixation can help quench aldehyde-induced autofluorescence.[2]

-

-

Consider Red-Shifted Fluorophores:

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in the FluoroSmtin-140 assay?

A1: The most common sources are:

-

Autofluorescence from cell culture media (especially those containing phenol red), serum, and the cells themselves (e.g., NADH, flavins).[1][2]

-

Non-specific binding of the fluorescent probe to the microplate or cellular components.[3]

-

Light scatter from precipitated compounds or cellular debris.

-

Fluorescence from the test compounds themselves.

Q2: How can I reduce background noise from my test compounds?

A2: Test compounds can interfere by being fluorescent themselves or by quenching the signal.

-

Screen for Compound Autofluorescence: Before your main experiment, run a plate with your compounds in assay buffer without the FluoroSmtin-140 probe. This will identify any intrinsically fluorescent compounds.[4]

-

Use Red-Shifted Dyes: Compound interference is often less pronounced at longer wavelengths. If available, a far-red version of the assay can mitigate this issue.

-

Counter-Screen: Perform an orthogonal assay with a different detection method (e.g., luminescence or absorbance) to validate hits from the primary screen.

Q3: What is the optimal washing procedure to reduce background?

A3: Thorough washing is crucial to remove unbound fluorescent probes.

-

Number of Washes: Perform at least 2-3 washes with a suitable buffer like PBS after the probe incubation step.[4]

-

Washing Technique: Ensure complete aspiration of the wash buffer between steps without disturbing the cell monolayer. Insufficient washing will leave unbound probe, while overly aggressive washing can lead to cell loss and inconsistent results.[3]

Q4: Can my choice of instrumentation settings affect background noise?

A4: Yes, optimizing your microplate reader settings is important.

-

Gain Settings: Use the lowest gain setting that provides a sufficient signal for your positive controls. Excessively high gain will amplify both the signal and the background noise.

-

Read Height: For adherent cells, reading from the bottom of the plate can reduce background from the media.[1]

-

Wavelength Selection: Ensure your excitation and emission filters are correctly matched to the spectral properties of the FluoroSmtin-140 probe to minimize bleed-through from other fluorescent sources.

Experimental Protocols

Protocol: Titration of FluoroSmtin-140 Probe

-